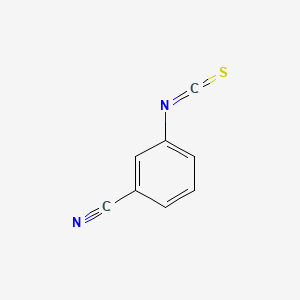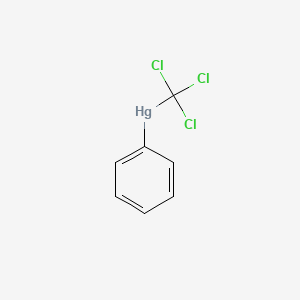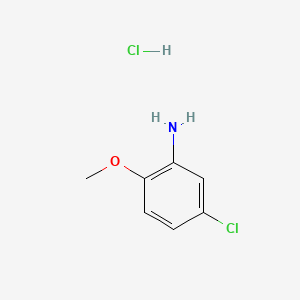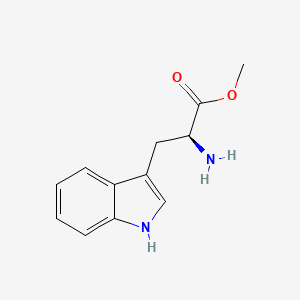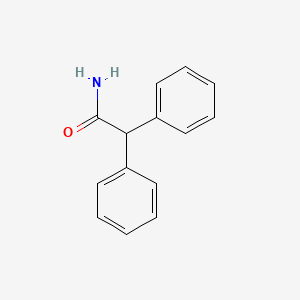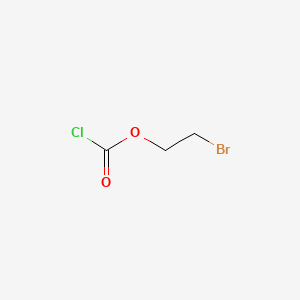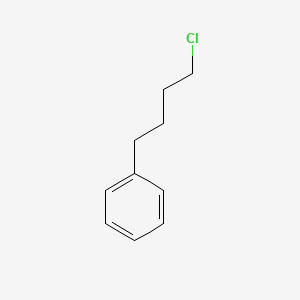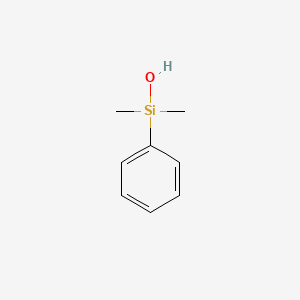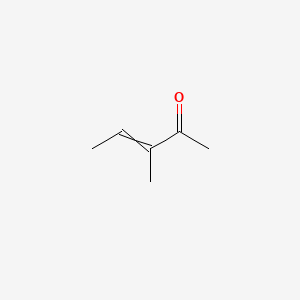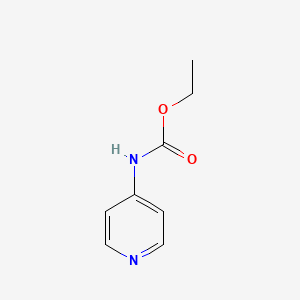
Ethyl pyridin-4-ylcarbamate
Overview
Description
It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Ethyl pyridin-4-ylcarbamate can be synthesized through the reaction of 4-aminopyridine with ethyl chloroformate in the presence of triethylamine. The reaction mixture is allowed to warm to room temperature overnight, then concentrated. The solid products are slurried with saturated aqueous sodium bicarbonate, stirred for 1 hour, concentrated, and dried under vacuum. This method is commonly used in both laboratory and industrial settings.
Chemical Reactions Analysis
Ethyl pyridin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amines.
Scientific Research Applications
Ethyl pyridin-4-ylcarbamate has a wide range of scientific research applications:
Catalysis and Synthesis: It plays a significant role in various catalytic and synthetic processes, such as the catalysis of reactions between aromatic amines and diethyl azodicarboxylate.
Antibacterial Activity: Derivatives of this compound have shown potential antibacterial activity, making it useful in developing new antimicrobial agents.
Coordination Chemistry: It is used in the synthesis of novel hexanuclear silver (I) cluster-complexes, which are important for understanding the geometry and bonding in complex inorganic structures.
Photophysical Applications: Derivatives of this compound exhibit unique properties like reverse solvatochromism, suggesting their potential use in bio-sensors, analytical sensors, and optoelectronic devices.
Antimycobacterial Agents: Derivatives have been identified as potent antimycobacterial agents, demonstrating significant activity against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism by which ethyl pyridin-4-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial cell wall synthesis or interfere with essential bacterial enzymes. In coordination chemistry, it forms stable complexes with metal ions, influencing the geometry and bonding of the resulting structures.
Comparison with Similar Compounds
Ethyl pyridin-4-ylcarbamate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl pyridin-3-ylcarbamate: Similar but with the carbamate group attached to the 3-position of the pyridine ring instead of the 4-position.
Ethyl pyridin-2-ylcarbamate: Similar but with the carbamate group attached to the 2-position of the pyridine ring.
The uniqueness of this compound lies in its specific positioning of the carbamate group on the 4-position of the pyridine ring, which influences its reactivity and applications .
Properties
IUPAC Name |
ethyl N-pyridin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJQHJLOMYJUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354209 | |
| Record name | ethyl 4-pyridinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54287-92-2 | |
| Record name | ethyl 4-pyridinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54287-92-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

